molecular formula C17H22N2O B5750904 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine

Cat. No. B5750904
M. Wt: 270.37 g/mol
InChI Key: VOAXNTXYXRVNCW-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine, also known as FMMP, is a heterocyclic compound that belongs to the class of piperazines. It has been extensively studied for its potential pharmacological properties. FMMP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as an antagonist or agonist at various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has a range of biochemical and physiological effects. It has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has also been shown to decrease levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, one limitation of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to better understand its mechanism of action and to determine its efficacy in treating depression and anxiety. Another area of interest is its potential as a therapeutic agent for other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the safety and tolerability of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine in humans.

Synthesis Methods

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine can be synthesized through a multistep process starting with the reaction of 2-furylacetonitrile with 3-methylbenzylmagnesium bromide to produce 2-furylmethyl-3-methylbenzyl ketone. This intermediate is then reacted with piperazine in the presence of a reducing agent to produce 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine.

Scientific Research Applications

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has been widely studied for its potential pharmacological properties. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors. Studies have also shown that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine has potential as an antidepressant, antipsychotic, and anxiolytic agent.

properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-15-4-2-5-16(12-15)13-18-7-9-19(10-8-18)14-17-6-3-11-20-17/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAXNTXYXRVNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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